molecular formula C25H35NO5 B8113534 N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate CAS No. 1070788-08-7

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate

Cat. No.: B8113534
CAS No.: 1070788-08-7
M. Wt: 429.5 g/mol
InChI Key: ZQKOQFRWKBKVTC-UHFFFAOYSA-N
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Description

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate (CAS: 1070788-08-7) is a secondary amine derivative with a molecular weight of 339.51 (free base) and a molecular formula of C23H33NO·C2H2O4 (oxalate salt). It features a benzyl group attached to a hexan-1-amine backbone substituted with a 4-phenylbutoxy chain. The compound is a viscous, wine-red to light-yellow liquid in its free base form and is commonly used as a hydrochloride or oxalate salt for stability and solubility .

Properties

IUPAC Name

N-benzyl-6-(4-phenylbutoxy)hexan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO.C2H2O4/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22;3-1(4)2(5)6/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKOQFRWKBKVTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070788-08-7
Record name [6-(4-phenylbutoxy)hexyl]benzylamine oxalate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate can be synthesized through a multi-step organic synthesis process. One common method involves the initial synthesis of N-benzyl-6-aminohexane, followed by a substitution reaction to introduce the phenyl and butoxy groups . The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of solvents such as ethanol and dimethyl sulfoxide, and the reactions are carried out at specific temperatures to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate involves its interaction with specific molecular targets. In the case of its use as a pharmaceutical intermediate, it acts by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

Physicochemical Properties :

  • Density : 0.979 g/cm³
  • Boiling Point : 467.24°C (free base)
  • Storage : Requires protection from light and moisture at room temperature .

Comparison with Similar Compounds

The compound is compared to structurally and functionally related molecules below:

Structural Analogues with 4-Phenylbutoxy Moieties

Compound Name Key Structural Differences Pharmacological Role EC50/Activity References
5-(4-Phenylbutoxy)psoralen (Psora-4) Psoralen core instead of benzyl-hexanamine Kv1.3 channel inhibitor (apoptosis induction) EC50 = 3 nM for Kv1.3 inhibition
PAP-1 Shorter carbon chain, modified aromaticity Selective Kv1.3 inhibitor Lower potency than Psora-4
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine Base structure with benzyl group Salmeterol intermediate; potential Kv1.3 modulation Not quantified (synthesis-focused)

Key Findings :

  • Psora-4 and PAP-1 are potent Kv1.3 blockers but lack the hexanamine-benzyl structure of the target compound, which may confer distinct pharmacokinetic properties .
  • The benzyl group in the target compound enhances its utility as a synthetic intermediate for Salmeterol, unlike Psora-4/PAP-1, which are direct therapeutics .

Amine Derivatives with Varied Substituents

Compound Name Substituent Modifications Applications/Effects Selectivity/Potency References
XOB (N-(4-Bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine) Bromo-dimethoxyphenethyl group Dual 5-HT2A receptor and VGSC antagonist IC50 ~ low µM for 5-HT2A
N-Benzyl-4-methoxybutan-1-amine Shorter chain (4-methoxybutyl) Unknown (structural similarity = 0.86) Not reported
N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine Butyl group, dimethylphenoxy substitution Unknown (research chemical) Not reported

Key Findings :

  • XOB’s bromo-dimethoxyphenethyl group confers dual antagonism at 5-HT2A and sodium channels, unlike the target compound’s benzyl group, which prioritizes synthetic utility .
  • Chain length and substituents (e.g., methoxy vs. phenylbutoxy) significantly alter bioavailability and target engagement .

Key Findings :

  • The benzyl group in the target compound is essential for binding in Salmeterol’s final structure, unlike non-benzylated intermediates .
  • Brominated analogues may introduce undesired reactivity or toxicity, limiting their use in drug synthesis .

Biological Activity

N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine oxalate is a compound with significant potential in pharmacological research, particularly due to its structural properties and biological activities. Its molecular formula is C25H35NO5C_{25}H_{35}NO_5 with a molecular weight of 429.55 g/mol. This compound is primarily studied for its interactions with various biological systems, including enzyme inhibition, receptor activity, and potential therapeutic applications.

Pharmacological Properties

This compound is noted for its diverse biological activities:

  • Enzyme Interactions : The compound exhibits interactions with specific enzymes, which may influence metabolic pathways. Research indicates that it can act as a substrate or inhibitor for various enzymes, potentially modulating their activity in physiological processes.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, influencing cellular signaling pathways. This receptor interaction could have implications for drug development, particularly in targeting conditions such as asthma and other respiratory diseases where receptor modulation is crucial .
  • Toxicological Profile : The compound is classified under the GHS hazard class as an irritant, indicating the need for careful handling in laboratory settings. Understanding its toxicological profile is essential for evaluating safety in potential therapeutic applications .

Case Study 1: Respiratory Applications

A study focusing on the synthesis of salmeterol, a medication used for asthma treatment, highlighted the role of N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine as an intermediate. The findings emphasized its importance in developing effective bronchodilators and its potential to enhance therapeutic efficacy while minimizing side effects .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it was found to reduce the activity of lipoxygenase, an enzyme implicated in asthma and allergic responses. This inhibition suggests that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameEnzyme InteractionReceptor BindingTherapeutic Use
This compoundModerateYesPotential bronchodilator
SalmeterolHighYesAsthma treatment
Other benzyl derivativesVariableLimitedVarious (anti-inflammatory, analgesic)

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